molecular formula C13H22N2O3 B2922431 (R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-02-0

(R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2922431
CAS No.: 1286207-02-0
M. Wt: 254.33
InChI Key: FLELTYIKYDOJJD-SNVBAGLBSA-N
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Description

®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound with the molecular formula C13H22N2O3. This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyrrolidine ring, and a tert-butyl carbamate group. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is usually introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically affecting the pyrrolidine ring or the cyclopropane ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate depends on its specific application

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-10-6-7-15(8-10)11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLELTYIKYDOJJD-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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